

# 3-N-Cbz-Aminomethylaniline CAS number and molecular weight

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## Compound of Interest

Compound Name: 3-N-Cbz-Aminomethylaniline

Cat. No.: B1271412

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## Technical Guide: 3-N-Cbz-Aminomethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of **3-N-Cbz-Aminomethylaniline**, a bifunctional molecule incorporating a protected amine and an aniline moiety. This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of targeted therapies and complex molecular architectures.

## Chemical Identity and Properties

**3-N-Cbz-Aminomethylaniline**, also known as benzyl N-[(3-aminophenyl)methyl]carbamate, is characterized by the presence of a carbamate protecting group on the aminomethyl substituent of an aniline ring. This strategic protection allows for selective chemical modifications at other positions of the molecule.

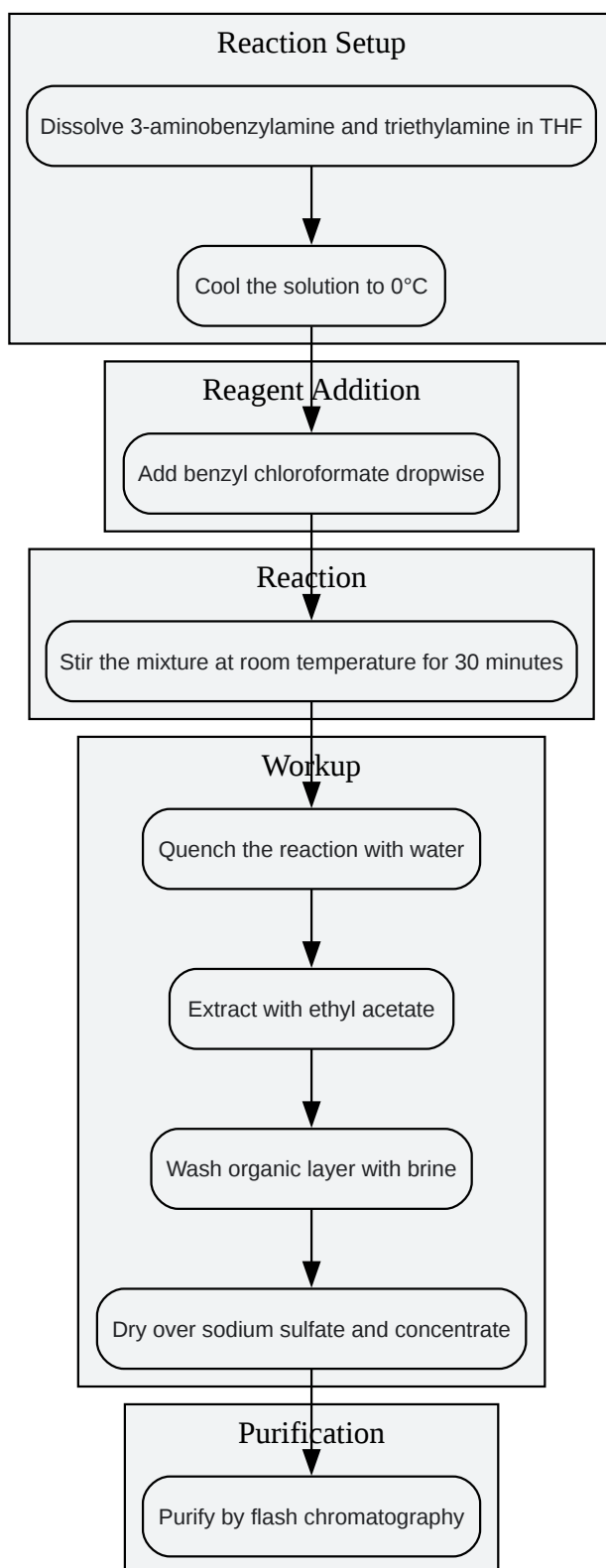
Table 1: Physicochemical Properties of **3-N-Cbz-Aminomethylaniline** and its Hydrochloride Salt

Property	3-N-Cbz-Aminomethylaniline (Free Base)	3-N-Cbz-Aminomethylaniline HCl (Hydrochloride Salt)
CAS Number	374554-26-4[1]	1159826-16-0[2]
Molecular Formula	C15H16N2O2[1]	C15H17ClN2O2
Molecular Weight	256.3 g/mol [1]	292.76 g/mol
IUPAC Name	benzyl N-[(3-aminophenyl)methyl]carbamate	benzyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride[2]

## Synthesis Protocol

The following is a representative experimental protocol for the synthesis of **3-N-Cbz-Aminomethylaniline**, adapted from procedures for analogous compounds. This method involves the selective N-protection of 3-aminobenzylamine.

Experimental Workflow: Synthesis of **3-N-Cbz-Aminomethylaniline**



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Caption: A generalized workflow for the synthesis of **3-N-Cbz-Aminomethylaniline**.

#### Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask, dissolve 3-aminobenzylamine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous tetrahydrofuran (THF).
- **Cooling:** Place the flask in an ice bath to cool the solution to 0°C.
- **Reagent Addition:** While stirring, add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 30 minutes.
- **Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- **Washing and Drying:** Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Concentration:** Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **3-N-Cbz-Aminomethylaniline**.

## Applications in Drug Discovery

While specific signaling pathways involving **3-N-Cbz-Aminomethylaniline** are not extensively documented in publicly available literature, its structural motifs are prevalent in various areas of medicinal chemistry.

- **Linker Moiety:** The aminomethylaniline core is a component of linkers used in the development of targeted therapies. For instance, p-aminomethylaniline has been incorporated into linkers for Gastrin-Releasing Peptide Receptor (GRPR) targeted radiopharmaceuticals.
- **Scaffold for Inhibitor Synthesis:** The Cbz-protected amine and the reactive aniline group make this molecule a versatile starting material for the synthesis of libraries of compounds for screening against various biological targets, such as kinases and other enzymes.

- PROTACs: The structural features of this compound are amenable to its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be part of the linker connecting a target-binding ligand and an E3 ligase-recruiting moiety.

#### Logical Relationship: Role in Targeted Therapy Development



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Caption: The utility of **3-N-Cbz-Aminomethylaniline** as a precursor in targeted therapies.

Due to the nascent stage of research directly involving **3-N-Cbz-Aminomethylaniline**, further investigations are required to fully elucidate its biological activities and potential applications in specific signaling pathways. The information provided herein is intended to serve as a foundational guide for researchers interested in leveraging this compound for their drug discovery and development endeavors.

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## References

- 1. N-benzyl-N-methyl-benzamide | C<sub>15</sub>H<sub>15</sub>NO | CID 527038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Aminobenzyl carbamate | C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub> | CID 22569099 - PubChem [pubchem.ncbi.nlm.nih.gov]
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